molecular formula C8H5N3O3 B13158554 2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13158554
M. Wt: 191.14 g/mol
InChI Key: ORZYHYCEYNYSOW-UHFFFAOYSA-N
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Description

2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system recognized for its significant versatility in medicinal chemistry . The core scaffold is a prominent framework in targeted cancer therapy, notably as a potent inhibitor of tropomyosin receptor kinases (Trks) . Two marketed drugs for NTRK fusion cancers, Larotrectinib and Repotrectinib, are built upon this nucleus, validating its clinical relevance and underpinning its high research value . The distinct functionalization at the 2- and 7- positions makes this derivative a particularly valuable building block. The formyl group (at position 2) and carboxylic acid (at position 7) are key handles for further synthetic modification via metal-catalyzed cross-coupling reactions, condensation, or amide bond formation . This allows researchers to efficiently create diverse libraries of derivatives for structure-activity relationship (SAR) studies aimed at optimizing binding affinity, selectivity, and pharmacokinetic properties . The primary research applications of this compound include serving as a key intermediate in the synthesis of novel protein kinase inhibitors (PKIs) , development of targeted therapeutics for cancers harboring NTRK fusions , and exploration of potential treatments for various other diseases. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

2-formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-4-5-3-7-9-2-1-6(8(13)14)11(7)10-5/h1-4H,(H,13,14)

InChI Key

ORZYHYCEYNYSOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)C=O)N=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazolopyrimidine Core

The foundational step involves cyclization reactions of pyrazole derivatives with suitable carbonyl or β-enaminone compounds:

  • Reactants: 5-Amino-3-methylpyrazole derivatives and 1,3-diketones or ketoesters.
  • Conditions: Acidic catalysis using sulfuric acid (H₂SO₄) in acetic acid (AcOH) solvent at ambient or reflux conditions.
  • Mechanism: Condensation of amino groups with carbonyl compounds followed by intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core (as demonstrated by Poursattar Marjani et al., 2015).

Chlorination and Functionalization

  • Chlorination: Treatment of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with phosphorus oxychloride (POCl₃) introduces chloro groups at specific positions, facilitating further substitution reactions (as per recent synthesis routes).
  • Substitution: Nucleophilic substitution with amines or other nucleophiles yields derivatives with varied substituents, including formyl groups.

Formylation of Pyrazolo[1,5-a]pyrimidines

Vilsmeier-Haack Reaction

The key step for introducing the formyl group at position 2 involves the Vilsmeier-Haack formylation:

  • Reagents: POCl₃ and N,N-dimethylformamide (DMF) generate the Vilsmeier reagent.
  • Procedure: The pyrazolopyrimidine intermediate is treated with the Vilsmeier reagent under controlled temperature (usually 0–25°C), leading to regioselective formylation at the 2-position.
  • Outcome: The reaction yields 2-formylpyrazolo[1,5-a]pyrimidine derivatives with high regioselectivity and yields up to 98% (as reported by the 2018 study).

Microwave-Assisted Formylation

Recent advancements include microwave irradiation to accelerate the formylation process, improving yields and reducing reaction times:

  • Conditions: Microwave irradiation at 180°C under solvent-free or minimal solvent conditions.
  • Advantages: Increased efficiency, cleaner reaction profiles, and higher yields.

Carboxylation at Position 7

Oxidative Carboxylation

The introduction of the carboxylic acid group at position 7 can be achieved via oxidative carboxylation:

  • Reagents: Carbon dioxide (CO₂) in the presence of a strong base or oxidizing agent.
  • Method: Under elevated temperature and pressure, or using catalytic systems, the methyl or other suitable substituents at position 7 are oxidized to the carboxylic acid.
  • Alternative: Direct oxidation of methyl groups at position 7 using oxidants such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under controlled conditions.

Multi-step Functionalization

  • Step 1: Synthesize the pyrazolopyrimidine core with a methyl group at position 7.
  • Step 2: Oxidize methyl to carboxylic acid using mild oxidants under reflux.
  • Step 3: Purify via recrystallization or chromatography.

Summary of Key Reaction Conditions and Data

Step Reaction Type Reagents Conditions Yield References
Cyclization Condensation 5-Amino-3-methylpyrazole + 1,3-diketones Acidic, AcOH, reflux 87–95% ,
Chlorination POCl₃ POCl₃, room temperature 1–2 hours 61%
Nucleophilic substitution Amine derivatives Amines, K₂CO₃ Room temp to reflux 94%
Formylation Vilsmeier-Haack POCl₃, DMF 0–25°C, 2–4 hours Up to 98%
Oxidation Carboxylation CO₂, base or oxidants Elevated temperature Variable

Notes and Considerations

  • Selectivity: Regioselective formylation is achieved via controlled reaction conditions, especially temperature and reagent stoichiometry.
  • Yield Optimization: Microwave-assisted methods significantly enhance yields and reduce reaction times.
  • Functional Group Compatibility: The presence of electron-donating or withdrawing groups influences reactivity and regioselectivity.
  • Environmental Impact: Use of eco-friendly solvents and microwave techniques aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, where the compound affects the downstream signaling events .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a systematic comparison:

Substituent Position and Functional Group Variations

Position 2 Modifications
  • 2-Formyl Group (Target Compound) : Enhances electrophilicity, enabling reactions with amines or hydrazines to form Schiff bases or hydrazones. This reactivity is critical for drug design (e.g., kinase inhibitors) .
  • 2-Carboxamide: Found in compounds like N-Aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (), carboxamide groups improve metabolic stability and target binding affinity .
Position 7 Modifications
  • 7-Carboxylic Acid (Target Compound) : Facilitates salt formation and ionic interactions, useful in crystallization or protein binding.
  • 7-Trifluoromethyl : 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid () incorporates a trifluoromethyl group, increasing lipophilicity and bioavailability .
  • 7-Aminopyrazole: Derivatives like 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide () show enhanced hydrogen-bonding interactions for kinase inhibition .

Core Structure Variations

  • Pyrazolo[1,5-a]pyrimidine vs. Tetrazolo[1,5-a]pyrimidine : describes 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids, where the pyrazole ring is replaced with a tetrazole. This alters electronic properties and ring strain, affecting reactivity .
  • Triazolo[1,5-a]pyrimidine : highlights triazolo[1,5-a]pyrimidine-7-carboxylic acids, which exhibit distinct π-π stacking interactions due to the triazole moiety .

Molecular Weight and Solubility

  • Target Compound : Molecular weight ~249.2 g/mol (estimated). The carboxylic acid enhances aqueous solubility.
  • 7-Trifluoromethyl Analog (): Higher molecular weight (297.19 g/mol) and lipophilicity (LogP ~2.5) due to CF₃ group .
  • 7-Amino Derivatives (): Lower LogP (~1.8) due to polar amino groups, improving membrane permeability .

Biological Activity

2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a fused heterocyclic structure that combines elements of both pyrazole and pyrimidine. The presence of a formyl group at the 2-position and a carboxylic acid group at the 7-position enhances its reactivity and biological potential. The molecular formula is C_8H_6N_4O_3, reflecting its complex nature.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values ranging from 10 µg/ml to 50 µg/ml against Ehrlich Ascites Carcinoma cells, indicating strong anticancer properties compared to standard drugs like Doxorubicin .
  • Enzymatic Inhibition : The compound has been explored for its potential as an inhibitor of specific enzymes, which can lead to therapeutic applications in treating diseases linked to enzymatic dysfunctions. The binding affinity studies suggest that modifications in the structure can enhance or reduce inhibitory effects on target enzymes .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, contributing to the exploration of this compound in developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that variations in substituents can significantly influence biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Nucleophilic Substitution Reactions : Utilizing electrophilic carbonyl groups for nucleophilic attacks facilitates the formation of this compound from simpler precursors.
  • Cyclization Reactions : The formation of the pyrazolo[1,5-a]pyrimidine core often involves cyclization processes that yield high purity products with good yields.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives, it was found that compounds with specific substitutions at the 2 and 7 positions exhibited enhanced activity against cancer cell lines. For example:

CompoundIC50 (µg/ml)Reference
This compound10
Doxorubicin37.4
Other derivatives25 - 50

Case Study 2: Enzymatic Activity

Research highlighted the inhibitory effects of this compound on certain enzymes linked to cancer progression. Binding affinity assays revealed that modifications at the carboxylic acid position could enhance enzyme inhibition significantly.

Q & A

What are the established synthetic routes for 2-formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, and how do reaction conditions influence product selectivity?

Level: Advanced
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multicomponent reactions (MCRs) between aminoazoles, aldehydes, and pyruvic acid derivatives. For example, microwave-assisted reactions or sonication can favor kinetic products like triazolo[1,5-a]pyrimidine-7-carboxylic acids, while prolonged reflux or higher temperatures may yield thermodynamic pyrrolone derivatives . Key variables include solvent choice (e.g., acetic acid for azomethine formation), reaction time, and temperature. For 2-formyl derivatives, the aldehyde component likely participates in cyclocondensation, with formyl groups introduced via direct substitution or post-synthetic modification .

How can researchers confirm the structural integrity and purity of this compound?

Level: Basic
Answer:
Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for the formyl group (δ ~9–10 ppm in 1H NMR) and carboxylic acid (δ ~165–175 ppm in 13C NMR) are critical .
  • IR Spectroscopy : Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹; formyl: ~2800–2720 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₉H₆N₃O₃: calc. 204.0409) .
    Purity is assessed via HPLC (>95% purity thresholds) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

What strategies address conflicting data in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Level: Advanced
Answer:
Discrepancies in product ratios or unexpected byproducts (e.g., 5-arylvinyl derivatives instead of dihydrotetrazolo[1,5-a]pyrimidines) often stem from uncontrolled reaction conditions. For example, solvent-free reactions at 150–160°C with acetylacetone may favor vinyl byproducts over cyclized products . Mitigation strategies include:

  • Mechanistic Studies : Monitoring intermediates via LC-MS or in situ NMR.
  • Condition Screening : Adjusting stoichiometry, catalysts (e.g., iodine for MCRs ), or switching to microwave-assisted protocols to enhance selectivity .
  • Computational Modeling : DFT calculations to predict thermodynamic vs. kinetic pathways .

How can the carboxylic acid moiety in this compound be functionalized for downstream applications?

Level: Advanced
Answer:
The carboxylic acid group enables diverse derivatization:

  • Amidation : React with amines (e.g., HATU/DMAP coupling) to form carboxamides, as seen in pyrazolo[1,5-a]pyrimidine-3-carboxamide syntheses .
  • Esterification : Use SOCl₂/MeOH to generate methyl esters for improved solubility .
  • Coordination Chemistry : The acid group can act as a ligand for metal complexes, relevant in catalysis or material science .
    Post-functionalization requires careful pH control (e.g., neutral conditions to avoid formyl group hydrolysis) .

What analytical challenges arise in characterizing pyrazolo[1,5-a]pyrimidine derivatives, and how are they resolved?

Level: Basic
Answer:
Common challenges include:

  • Signal Overlap in NMR : Aromatic protons in the pyrimidine ring (δ 7–9 ppm) may overlap. Use 2D NMR (COSY, HSQC) to assign peaks .
  • Low Solubility : Derivatives like 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine require DMSO-d6 or heating for NMR analysis .
  • Byproduct Detection : HPLC-MS identifies minor impurities (e.g., unreacted aldehydes or dimerization products) .

What role do substituents play in the stability and reactivity of this compound?

Level: Advanced
Answer:

  • Formyl Group : Enhances electrophilicity for nucleophilic additions (e.g., condensations with hydrazines) but may hydrolyze under acidic/basic conditions .
  • Carboxylic Acid : Participates in hydrogen bonding, affecting crystallinity and solubility. Methyl ester analogs show better bioavailability in drug discovery .
  • Electron-Withdrawing Groups : Substituents like trifluoromethyl (CF₃) increase metabolic stability but may complicate synthesis due to steric effects .

How can researchers optimize yields in large-scale syntheses of this compound?

Level: Advanced
Answer:

  • Catalyst Screening : Iodine or CuO nanoparticles improve MCR efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, while ethanol/water mixtures aid crystallization .
  • Process Automation : Flow chemistry reduces reaction times and improves reproducibility for intermediates like enaminones .

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